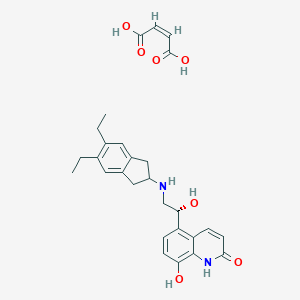

Indacaterol maleate

描述

Indacaterol maleate is a maleate salt obtained by the reaction of indacaterol with one equivalent of maleic acid . It is used for the treatment of chronic obstructive pulmonary disease (COPD) and has a role as a beta-adrenergic agonist and a bronchodilator agent . It is a long-acting β2-adrenoceptor agonist and bronchodilator with a rapid onset of action .

Synthesis Analysis

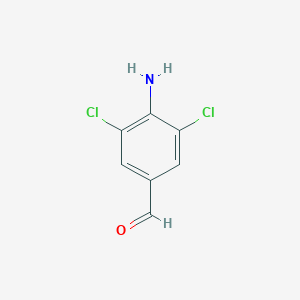

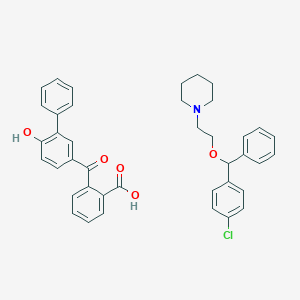

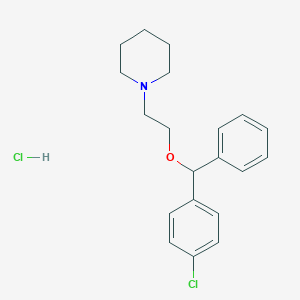

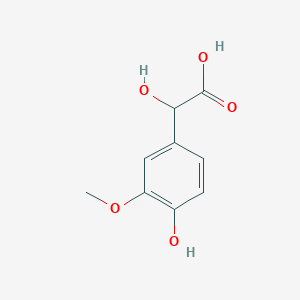

The synthesis of Indacaterol maleate involves the reaction of indacaterol with one equivalent of maleic acid . A new method for synthesizing indacaterol involves the use of 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-base) amine]-1-triethyl siloxy ethyl]-8-(benzyloxy)-2(1H)-quinolone and three hydration tetrabutyl ammonium fluoride in methyl alcohol, with the addition of acetic acid and 5% palladium carbon .

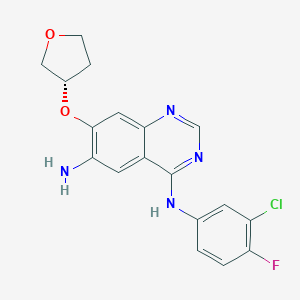

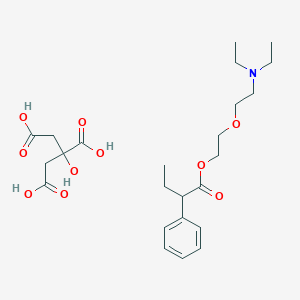

Molecular Structure Analysis

The molecular formula of Indacaterol maleate is C28H32N2O7 . The molecular weight is 508.6 g/mol . The IUPAC name is (Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one . The crystal structure of indacaterol hydrogen maleate was optimized with density functional techniques .

Chemical Reactions Analysis

Various analytical methods have been used for the estimation of Indacaterol Maleate. These include Ultraviolet Spectrometric, High-performance liquid chromatography method for qualitative and quantitative estimation of Indacaterol maleate in pharmaceutical formulations and biological fluids .

Physical And Chemical Properties Analysis

Indacaterol maleate has a molecular weight of 508.6 g/mol . The molecular formula is C28H32N2O7 . The IUPAC name is (Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one .

科学研究应用

Methods of Application or Experimental Procedures

- This was a randomised, double-blind, three-period crossover study in patients with asthma on background ICS therapy. Patients received indacaterol maleate 150μg once daily, indacaterol acetate 150μg once daily, or placebo on top of stable background ICS in randomised sequence .

Results or Outcomes

- Both indacaterol salts demonstrated statistically significant improvements in trough FEV1 of 186mL (maleate) and 146mL (acetate) compared with placebo . Both indacaterol salts were safe and well tolerated .

2. Application in Inhalation Exposure System for Rodents

Summary of the Application

- Indacaterol glycopyrronium bromide inhalation powder (IM/GP mixed powder) is composed of indacaterol maleate and glycopyrronium bromide powder to treat chronic obstructive pulmonary disease (COPD). The aim of this study is to build suitable inhalation conditions and then to evaluate the pulmonary safety of this drug in Sprague-Dawley (SD) rats .

Methods of Application or Experimental Procedures

- Through the coordination of the atomization flow, air pump flow, and scraper speed, aerosols were stabilized at 200 ± 20% mg/m3, and then rats were nose-only administered with the IM/GP mixed powder, Ultibro, and lactose-magnesium stearate mixed powder at 2.6 mg/kg/day for 14 days and 14 days of recovery period, respectively .

Results or Outcomes

- The stability of powder aerosols can be realized under the atomization generation flow: 10 L/min, sampling flow: 2 L/min, system pumping capacity: 10 L/min and powder scraper speed: 8–10 L/min, and there were no significant adverse effects on body weight, clinic signs, hematology, and pathology in rats .

3. Application in Chronic Obstructive Pulmonary Disease (COPD) Treatment

Summary of the Application

- Indacaterol Maleate is used for the long-term maintenance treatment of air flow blockage in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . It is a long-acting bronchodilator that opens up the bronchial tubes (air passages) in the lungs, relieving cough, wheezing, shortness of breath, and troubled breathing by increasing the flow of air through the bronchial tubes .

Methods of Application or Experimental Procedures

- Indacaterol is an inhaled medication, taken once daily, and is usually prescribed along with other medications for the management of COPD .

Results or Outcomes

- Indacaterol has been shown to improve lung function and reduce the risk of flare-ups or worsening of symptoms in people with COPD .

4. Application in Combination Therapy for Asthma

Summary of the Application

- Indacaterol Maleate is used in combination with other medications like Mometasone furoate for the management of Asthma .

Methods of Application or Experimental Procedures

- Indacaterol is an inhaled medication, taken once daily, and is usually prescribed along with other medications for the management of Asthma .

Results or Outcomes

- The combination of Indacaterol and Mometasone furoate has been shown to improve lung function and reduce the risk of flare-ups or worsening of symptoms in people with Asthma .

5. Application in Combination Therapy for COPD

Summary of the Application

- Indacaterol Maleate is used in combination with other medications like Glycopyrronium bromide for the management of Chronic Obstructive Pulmonary Disease (COPD) .

Methods of Application or Experimental Procedures

- Indacaterol is an inhaled medication, taken once daily, and is usually prescribed along with other medications for the management of COPD .

Results or Outcomes

- The combination of Indacaterol and Glycopyrronium bromide has been shown to improve lung function and reduce the risk of flare-ups or worsening of symptoms in people with COPD .

6. Application in Pediatric Population

Summary of the Application

- Currently, Indacaterol is not indicated for use in the pediatric population. Safety and efficacy have not been established .

Methods of Application or Experimental Procedures

- As of now, there are no established methods of application or experimental procedures for the use of Indacaterol in the pediatric population .

Results or Outcomes

安全和危害

未来方向

The use of all medication in pregnancy should be avoided whenever possible, particularly in the first trimester . Appropriate pre-defined withdrawal criteria should be described for patients who may require withdrawal during the washout period due to COPD exacerbation or inability to tolerate withdrawal of baseline therapy .

属性

IUPAC Name |

(Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/b;2-1-/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREJFXIHXRZFER-PCBAQXHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indacaterol maleate | |

CAS RN |

753498-25-8 | |

| Record name | Indacaterol maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=753498-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indacaterol maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0753498258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDACATEROL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JEC1ITX7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。